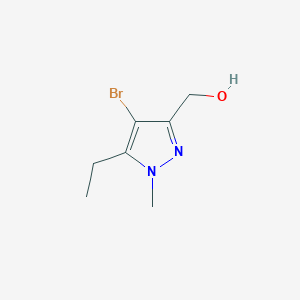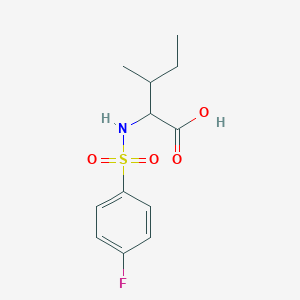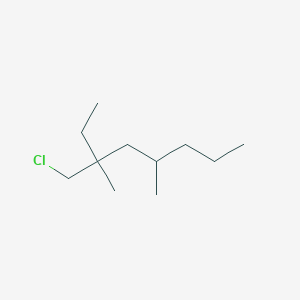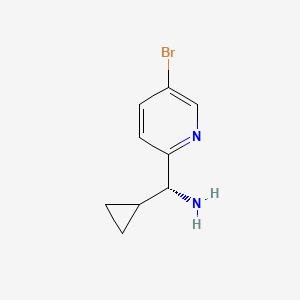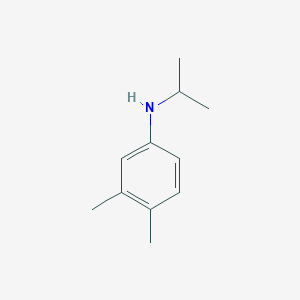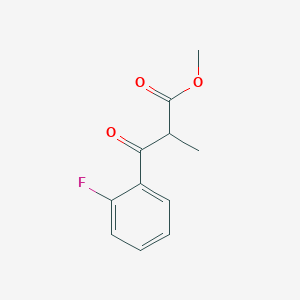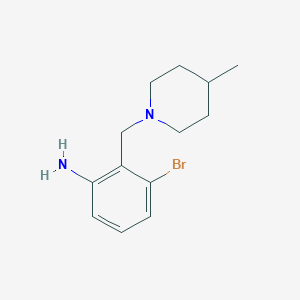
3-Bromo-2-((4-methylpiperidin-1-yl)methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-((4-methylpiperidin-1-yl)methyl)aniline is an organic compound with the molecular formula C13H19BrN2 and a molecular weight of 283.21 g/mol . This compound is characterized by the presence of a bromine atom, a piperidine ring, and an aniline moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((4-methylpiperidin-1-yl)methyl)aniline can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes to ensure high yields and purity. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-((4-methylpiperidin-1-yl)methyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different functionalized derivatives.
Applications De Recherche Scientifique
3-Bromo-2-((4-methylpiperidin-1-yl)methyl)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-((4-methylpiperidin-1-yl)methyl)aniline involves its interaction with specific molecular targets. The bromine atom and piperidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-(4-methylpiperidin-1-yl)pyridine: Similar structure but with a pyridine ring instead of an aniline moiety.
4-(4-Methylpiperidin-1-yl)aniline: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
3-Bromo-2-((4-methylpiperidin-1-yl)methyl)aniline is unique due to the combination of its bromine atom, piperidine ring, and aniline moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H19BrN2 |
|---|---|
Poids moléculaire |
283.21 g/mol |
Nom IUPAC |
3-bromo-2-[(4-methylpiperidin-1-yl)methyl]aniline |
InChI |
InChI=1S/C13H19BrN2/c1-10-5-7-16(8-6-10)9-11-12(14)3-2-4-13(11)15/h2-4,10H,5-9,15H2,1H3 |
Clé InChI |
LZYPDPMJLRVPOM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)CC2=C(C=CC=C2Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





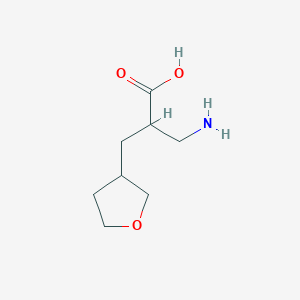
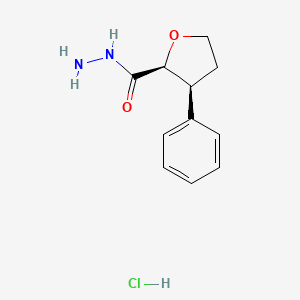
![2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide](/img/structure/B13639357.png)
